4-(1-benzyl-1H-benzimidazol-2-yl)-1-methylpyrrolidin-2-one
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Overview
Description
4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Wallach Synthesis: This involves the oxidative cyclization of N-aryl amidines.
Dehydrogenation of Imidazolines: This method uses dehydrogenation agents to convert imidazolines to imidazoles.
From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with o-phenylenediamine.
Marckwald Synthesis: This method involves the cyclization of amino nitriles.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like tetrahydrofuran (THF), and catalysts like nickel or palladium . Major products formed from these reactions include various substituted benzimidazole derivatives and pyrrolidinone derivatives .
Scientific Research Applications
4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one involves its interaction with various molecular targets. The benzimidazole core can bind to DNA grooves, inhibiting nucleic acid synthesis and protein synthesis in bacterial cells . This interaction leads to the compound’s antimicrobial and anticancer activities. Additionally, the compound can inhibit specific enzymes, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one can be compared with other benzimidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Thiabendazole: An antihelmintic.
What sets 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one apart is its unique combination of a benzimidazole core with a pyrrolidinone moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19N3O |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C19H19N3O/c1-21-13-15(11-18(21)23)19-20-16-9-5-6-10-17(16)22(19)12-14-7-3-2-4-8-14/h2-10,15H,11-13H2,1H3 |
InChI Key |
AGMVYQFWYJCVGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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